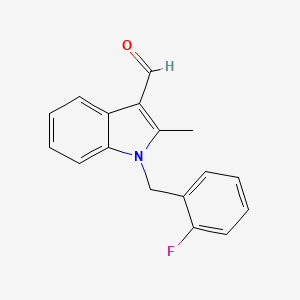

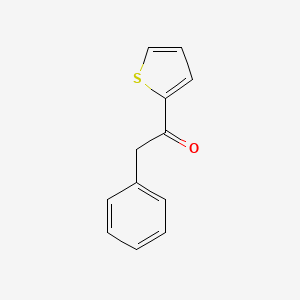

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde

説明

The compound "1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde" is a chemically synthesized molecule that belongs to the class of indole derivatives. Indole derivatives are an important class of compounds due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of carbazole and indole compounds can be achieved through a copper-catalyzed three-component formal [3+1+2] benzannulation reaction, as demonstrated in the synthesis of various unsymmetrically substituted carbazoles and indoles with high yields . Another method involves lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes, followed by intramolecular cyclization and aromatization to produce a range of substituted carbazoles .

Molecular Structure Analysis

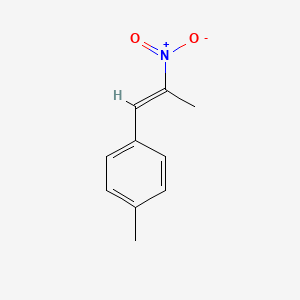

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution on the indole ring can significantly affect the molecule's electronic properties and reactivity. For example, the presence of a fluorine atom can influence the molecule's binding properties due to its electronegativity, as seen in the molecular docking studies of a related fluorinated compound .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for regioselective functionalization of the indole ring. For example, 1-methoxy-6-nitroindole-3-carbaldehyde reacts with different nucleophiles at the 2-position to yield 2,3,6-trisubstituted indoles . Additionally, the presence of a carbaldehyde group can lead to reactions with primary amines, as seen in the use of 3-benzoyl-2-quinolinecarboxaldehyde for the high-sensitivity chromatographic analysis of primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "this compound" are influenced by their molecular structure. The presence of substituents such as fluorine atoms and carbaldehyde groups can affect the molecule's polarity, solubility, and reactivity. The fluorine atom can enhance the molecule's lipophilicity, potentially affecting its pharmacokinetic properties. The carbaldehyde group can participate in various chemical reactions, contributing to the molecule's versatility as a synthetic intermediate .

科学的研究の応用

Catalysis and Organic Synthesis

Research has shown that derivatives of 1H-indole-3-carbaldehyde, including compounds with substitutions similar to 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde, are significant in catalysis and organic synthesis. Palladacycles derived from indole-based ligands have been synthesized and found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the versatility of indole derivatives in catalytic applications (Singh et al., 2017). Furthermore, copper-catalyzed benzannulation reactions involving indole-3-carbaldehydes highlight their role in synthesizing polycyclic compounds, showcasing their broad applicability in creating complex organic molecules (Guo et al., 2020).

Anticancer Research

Indole derivatives have been investigated for their potential as anticancer agents. N-arylated indole-3-substituted-2-benzimidazoles, synthesized through a convenient and efficient method involving indole-3-carbaldehyde, demonstrated efficacy against various cancer cell lines, underscoring the therapeutic potential of indole derivatives in cancer treatment (Anwar et al., 2023).

Corrosion Inhibition

The corrosion inhibition effects of indole-3-carbaldehyde on mild steel in acidic solutions have been studied, revealing that derivatives of indole, including those structurally related to this compound, can serve as effective corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is critical (Ashhari & Sarabi, 2015).

Materials Science

Indole derivatives have also found applications in materials science, particularly in the synthesis of fluorescent compounds. For example, a highly fluorescent amino acid derivative was synthesized from indole-3-carbaldehyde, illustrating the potential of indole derivatives in developing new materials with desirable photophysical properties (Guzow et al., 2001).

作用機序

Target of Action

It is suggested that similar compounds play a role in the synthesis ofantidepressant molecules .

Mode of Action

It’s known that compounds with similar structures can undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s known that similar compounds can affect thesynthesis of antidepressant molecules . This suggests that the compound may interact with biochemical pathways related to mood regulation and neurotransmitter synthesis.

Result of Action

Given its potential role in the synthesis of antidepressant molecules , it can be inferred that the compound may have an impact on neuronal function and mood regulation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMYJECEAQBHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359203 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

347323-87-9 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)